molecular formula C17H21NO2Si B11831197 N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide CAS No. 89154-60-9

N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide

Katalognummer: B11831197
CAS-Nummer: 89154-60-9
Molekulargewicht: 299.44 g/mol
InChI-Schlüssel: OLNKVQSUSHIOBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure, substituted with a 4-methylphenyl group and a trimethylsilyloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of benzoyl chloride with an amine to form the benzamide core.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group is introduced through a substitution reaction, where a suitable 4-methylphenyl halide reacts with the benzamide core.

    Attachment of the Trimethylsilyloxy Group: The final step involves the reaction of the intermediate compound with trimethylsilyl chloride in the presence of a base, such as triethylamine, to form the trimethylsilyloxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halides and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-Methylphenyl)benzamide: Lacks the trimethylsilyloxy group.

    N-[(Trimethylsilyl)oxy]benzamide: Lacks the 4-methylphenyl group.

    N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]acetamide: Contains an acetamide core instead of a benzamide core.

Uniqueness

N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide is unique due to the presence of both the 4-methylphenyl and trimethylsilyloxy groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

89154-60-9

Molekularformel

C17H21NO2Si

Molekulargewicht

299.44 g/mol

IUPAC-Name

N-(4-methylphenyl)-N-trimethylsilyloxybenzamide

InChI

InChI=1S/C17H21NO2Si/c1-14-10-12-16(13-11-14)18(20-21(2,3)4)17(19)15-8-6-5-7-9-15/h5-13H,1-4H3

InChI-Schlüssel

OLNKVQSUSHIOBW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.